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Compound of Interest

Compound Name: VH032 amide-PEG1-acid

Cat. No.: B15542437

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VH032 amide-PEG1-acid, a

crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It

details the molecule's chemical structure, physicochemical properties, role in targeted protein

degradation, synthesis, and relevant experimental protocols.

Introduction: The Role of VH032 amide-PEG1-acid in
Targeted Protein Degradation
VH032 amide-PEG1-acid is a functionalized ligand for the von Hippel-Lindau (VHL) E3

ubiquitin ligase, designed for the modular synthesis of PROTACs.[1][2] PROTACs are

heterobifunctional molecules that induce the degradation of specific target proteins by hijacking

the cell's native ubiquitin-proteasome system.[3][4] They consist of three key components: a

ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker

connecting the two.

VH032 amide-PEG1-acid provides the VHL-recruiting element (the VH032 core), attached to a

flexible PEG1 linker that terminates in a carboxylic acid.[1] This terminal acid group serves as a
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chemical handle, allowing for straightforward conjugation to a ligand for a protein of interest

(POI) via standard amide coupling chemistry. The parent molecule, VH032, is a potent inhibitor

of the VHL and hypoxia-inducible factor 1-alpha (HIF-1α) protein-protein interaction.[3][5] By

incorporating this moiety, the resulting PROTAC can recruit the VHL E3 ligase complex to the

targeted protein, leading to its polyubiquitination and subsequent degradation by the

proteasome.[6][7]

Chemical Structure and Physicochemical Properties
The molecule consists of the core VH032 structure, which is derived from hydroxyproline,

linked via an amide bond to a tert-leucine residue, which is then connected to the PEG1-acid

linker.

IUPAC Name: 3-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-

yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-

oxopropoxy)propanoic acid[1][8]

Alternative Names: (S,R,S)-AHPC-PEG1-COOH[1]

The key physicochemical and identification data for VH032 amide-PEG1-acid and its parent

VHL ligand, VH032, are summarized below.

Property VH032 amide-PEG1-acid VH032 (Parent Ligand)

Chemical Formula C28H38N4O7S[1][8] C24H32N4O4S[5]

Molecular Weight 574.69 g/mol [1][8] 472.60 g/mol [5]

CAS Number 2172820-07-2[1][8] 1448188-62-2[5]

Appearance White to off-white solid[9] Powder

Purity ≥95% (HPLC)[1] N/A

Solubility Soluble in DMSO[9]
DMSO: 90 mg/mL (190.44

mM)[6]

Storage Store at -20°C[1]
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year[5]
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Biological Activity and Mechanism of Action
The VH032 core of the molecule is a high-affinity ligand for the VHL E3 ligase.[10] It functions

by mimicking the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the

VHL:HIF-1α interaction.[5][7] When incorporated into a PROTAC, this VHL ligand recruits the

entire VHL-elongin-C-elongin-B (VCB) complex.[10] If the other end of the PROTAC is bound to

a target protein, a ternary complex (Target Protein-PROTAC-VHL) is formed. This proximity

induces the E3 ligase to polyubiquitinate the target protein, marking it for destruction by the

26S proteasome.
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PROTAC Mechanism of Action with VH032-based PROTAC
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Caption: Workflow of targeted protein degradation mediated by a VH032-based PROTAC.

Binding Affinity Data for VHL Ligands
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The binding affinity of various VHL ligands to the VCB protein complex has been characterized

using multiple biophysical assays.

Compound IC50 (nM) K_i_ (nM) K_d_ (nM) Assay Method

VH032 352.2[10] 142.1[10] 185[5] TR-FRET[10]

VH298 288.2[10] 110.4[10] N/A TR-FRET[10]

MZ1 226.2[10] 79.7[10] N/A TR-FRET[10]

Synthesis and Experimental Protocols
4.1 General Synthesis Strategy

The synthesis of a final PROTAC using VH032 amide-PEG1-acid involves the coupling of its

terminal carboxylic acid to an amine-functionalized ligand for a target protein. The synthesis of

the VH032 core itself is a multi-step process. Recent protocols have been optimized to be

chromatography-free, enabling large-scale production.[11][12] A unified, five-step route can

produce multigram quantities of the VH032 precursor.[13][14]

The general workflow for creating a PROTAC from this building block is illustrated below.
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General PROTAC Synthesis Workflow
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Caption: High-level workflow for synthesizing a PROTAC using VH032 amide-PEG1-acid.

4.2 Experimental Protocol: VHL Binding Assay (TR-FRET)

This protocol is adapted from methodologies used to characterize the binding of VHL ligands to

the VCB complex.[10]

Objective: To determine the binding affinity (IC50) of test compounds for the VHL E3 ligase

complex using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

GST-VCB protein complex (VHL, Elongin B, Elongin C)

BODIPY FL VH032 fluorescent probe (or similar)[10]
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Tb-anti-GST antibody

Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20, 0.01% BSA

Test compounds (e.g., VH032 amide-PEG1-acid derivatives) dissolved in DMSO

384-well, low-volume, black assay plates

Procedure:

Compound Preparation: Prepare serial dilutions of test compounds in DMSO. A typical

starting concentration is 10 mM. Further dilute these stocks into the assay buffer to achieve

the desired final assay concentrations. The final DMSO concentration in the assay should be

kept constant and low (e.g., <1%).

Assay Plate Preparation: To each well of a 384-well plate, add 5 µL of the diluted test

compound. For control wells, add 5 µL of assay buffer with the equivalent percentage of

DMSO.

Reagent Addition:

Prepare a master mix containing the GST-VCB protein complex and the Tb-anti-GST

antibody in assay buffer. Add 5 µL of this mix to each well. Final concentrations might be 2

nM GST-VCB and 2 nM antibody.

Prepare a solution of the BODIPY FL VH032 fluorescent probe in assay buffer. Add 5 µL of

this solution to each well. The final concentration should be at or near the probe's K_d_

value for the VCB complex (e.g., 10-20 nM).

Incubation: Seal the plate and incubate at room temperature for 120 minutes in the dark to

allow the binding reaction to reach equilibrium.

Data Acquisition: Read the plate on a TR-FRET-capable plate reader.

Excite at 340 nm.

Measure emission at two wavelengths: 665 nm (FRET signal from BODIPY) and 620 nm

(signal from Terbium donor).
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Data Analysis:

Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the signal at 620

nm.

Normalize the data using high control (DMSO only, no inhibitor) and low control (no VCB

protein) wells.

Plot the normalized TR-FRET ratio against the logarithm of the test compound

concentration.

Fit the resulting dose-response curve using a four-parameter logistic equation to

determine the IC50 value.

Conclusion
VH032 amide-PEG1-acid is a well-characterized and indispensable tool for the development

of VHL-recruiting PROTACs. Its modular design, featuring a high-affinity VHL ligand and a

versatile linker with a terminal carboxylic acid, facilitates the rapid synthesis of PROTAC

libraries for screening and optimization.[15] The detailed understanding of its binding

mechanism and the availability of robust biophysical assays enable rigorous characterization of

the resulting degraders, accelerating the discovery of novel therapeutics in the field of targeted

protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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